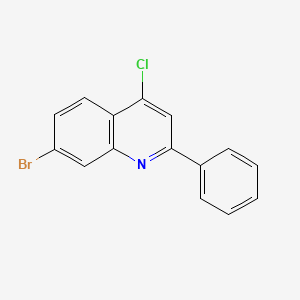

7-Bromo-4-chloro-2-phenylquinoline

Description

BenchChem offers high-quality 7-Bromo-4-chloro-2-phenylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-4-chloro-2-phenylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1189105-75-6 |

|---|---|

Molecular Formula |

C15H9BrClN |

Molecular Weight |

318.59 g/mol |

IUPAC Name |

7-bromo-4-chloro-2-phenylquinoline |

InChI |

InChI=1S/C15H9BrClN/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H |

InChI Key |

UWUFGILCONHNRA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Br)C(=C2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Therapeutic Potential of 7-Bromo-4-chloro-2-phenylquinoline Derivatives: A Guide for Drug Development Professionals

An In-Depth Technical Guide

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with a broad spectrum of biological activities.[1][2] This technical guide provides an in-depth exploration of a specific, highly functionalized class: 7-Bromo-4-chloro-2-phenylquinoline derivatives. The strategic placement of a bromine atom at the C7 position and a chlorine atom at the C4 position provides dual reactive sites for extensive molecular elaboration, while the phenyl group at C2 influences the molecule's steric and electronic properties. This guide synthesizes current knowledge on the synthesis, mechanisms of action, and therapeutic potential of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities. We present detailed experimental protocols, structure-activity relationship insights, and visualizations of key signaling pathways to empower researchers in the fields of chemistry, pharmacology, and drug development to harness the full potential of this versatile chemical scaffold.

Introduction to the Quinoline Scaffold

Quinoline, a bicyclic aromatic heterocycle, is a fundamental building block in the development of new therapeutic agents.[1] Its derivatives are known to possess a wide array of pharmacological properties, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and anti-HIV activities.[1][3][4] The versatility of the quinoline ring system allows for diverse functionalization, leading to compounds that can interact with a wide range of biological targets, such as protein kinases, topoisomerases, and DNA.[4][5][6]

The 7-Bromo-4-chloro-2-phenylquinoline core is of particular interest to medicinal chemists. The chloro-substituent at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the bromo-substituent at the C7 position is amenable to palladium-catalyzed cross-coupling reactions.[7] This orthogonal reactivity allows for the systematic and selective introduction of diverse pharmacophores, enabling the creation of large compound libraries for high-throughput screening and the fine-tuning of biological activity.[7]

Synthesis and Chemical Elaboration

The synthetic versatility of the 7-Bromo-4-chloro-2-phenylquinoline scaffold is a key advantage for drug discovery. The distinct reactivity of the two halogen atoms permits a structured approach to creating diverse derivatives.

Core Synthetic Strategies

The primary pathways for modifying the core structure involve sequential reactions targeting the C4 and C7 positions. Nucleophilic aromatic substitution (SNAr) at the C4-position is typically performed first, followed by more complex modifications at the C7-position via cross-coupling chemistry.[7]

Caption: General synthetic workflow for diversifying the 7-Bromo-4-chloro-2-phenylquinoline scaffold.

Experimental Protocol: Nucleophilic Aromatic Substitution at C4

This protocol describes a general method for replacing the C4-chloro group with an amine nucleophile, a common first step in generating libraries of potential anticancer agents.[7]

Materials:

-

7-Bromo-4-chloro-2-phenylquinoline

-

Appropriate primary or secondary amine (e.g., aniline, piperidine)

-

Solvent (e.g., Ethanol, N-Methyl-2-pyrrolidone (NMP))

-

Base (optional, e.g., K₂CO₃)

-

Reaction vessel suitable for heating under reflux

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 7-Bromo-4-chloro-2-phenylquinoline (1.0 eq) in the chosen solvent.

-

Nucleophile Addition: Add the amine nucleophile (1.1 - 2.0 eq). If the amine salt is used, add a non-nucleophilic base.

-

Heating: Heat the reaction mixture to reflux (typically 80-150 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired 4-amino-7-bromo-2-phenylquinoline derivative.

Therapeutic Potential: Anticancer Activity

Quinoline derivatives are prominent in oncology research, with many demonstrating potent antiproliferative activity.[8] They can interfere with cancer cell proliferation through multiple mechanisms, including the inhibition of crucial signaling pathways.[5][6]

Mechanisms of Anticancer Action

Derivatives of the quinoline scaffold exert their cytotoxic effects by targeting key nodes in cancer cell signaling.

-

Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, which are essential for tumor growth and survival.[5] Many quinoline-based molecules are designed as ATP-competitive inhibitors that block the catalytic activity of receptor tyrosine kinases (RTKs) like EGFR and VEGFR, as well as intracellular kinases such as those in the PI3K/Akt pathway.[5][7]

-

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription, ultimately leading to cell death.[1][3] Additionally, some derivatives inhibit topoisomerase enzymes, which are critical for resolving DNA supercoiling during replication.[4]

-

Induction of Apoptosis and Cell Cycle Arrest: By inhibiting pro-survival signaling, these compounds can trigger programmed cell death (apoptosis).[1] They can also cause cell cycle arrest at specific checkpoints (e.g., G0/G1 or G2/M), preventing cancer cells from dividing.[1][9]

Caption: Inhibition of EGFR and PI3K/Akt signaling pathways by quinoline derivatives.

Data on Anticancer Activity

The antiproliferative activity of quinoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth.

| Derivative Type | Cancer Cell Line | Representative IC₅₀ (µM) | Reference |

| 7-Chloroquinoline Dihydrazone | MCF-7 (Breast) | 7.05 | [10] |

| 7-Chloroquinoline Dihydrazone | BGC-823 (Gastric) | < 34.32 | [10] |

| 7-Chloro-4-phenoxyquinoline | HCT-116 (Colorectal) | < 4.60 | [11] |

| 7-Chloro-4-thioalkylquinoline | CCRF-CEM (Leukemia) | 0.55 - 2.74 | [12] |

| 7-Alkoxy-4-aminoquinoline | Various | < 1.0 | [13] |

Experimental Protocol: MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[2]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT-116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

7-Bromo-4-chloro-2-phenylquinoline derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[2]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the compound dilutions. Include vehicle control (DMSO) and untreated control wells. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.[2]

Therapeutic Potential: Antimicrobial Activity

The quinoline scaffold is the foundation of many antibacterial drugs, most notably the fluoroquinolones.[6] Derivatives of 7-Bromo-4-chloro-2-phenylquinoline are also being investigated for their potential to combat bacterial and fungal infections, particularly those caused by multidrug-resistant (MDR) strains.[14]

Mechanisms of Antimicrobial Action

-

Inhibition of DNA Gyrase and Topoisomerase IV: This is the classic mechanism for quinolone antibiotics. These enzymes are essential for bacterial DNA replication, and their inhibition leads to rapid cell death.[6][14]

-

Inhibition of Efflux Pumps: Bacterial efflux pumps are a major cause of antibiotic resistance, as they actively remove drugs from the cell. Some quinoline derivatives can inhibit these pumps, potentially restoring the efficacy of other antibiotics.[14]

Data on Antimicrobial Activity

Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.[14]

| Derivative Class | Bacterial Strain | Type | Representative MIC (µg/mL) | Reference |

| 2-phenyl-4-hydroxyquinoline | Staphylococcus aureus | Gram-positive | 16 - 64 | [14] |

| 2-phenyl-4-hydroxyquinoline | Bacillus subtilis | Gram-positive | 8 - 32 | [14] |

| 2-phenyl-4-hydroxyquinoline | Escherichia coli | Gram-negative | 32 - 128 | [14] |

| Fluoroquinolone (modified) | MRSA | Gram-positive | 0.0195 - 0.039 | [15] |

| 7-chloroquinoline derivative | E. coli | Gram-negative | ~11.00 (inhibition zone) | [16] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method to determine the MIC of a compound against a specific bacterial strain.[14][15]

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijmphs.com [ijmphs.com]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. scielo.br [scielo.br]

- 12. mdpi.com [mdpi.com]

- 13. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Frontiers | Synthesis and antibacterial activity evaluation of N (7) position-modified balofloxacins [frontiersin.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Solubility profile of 7-Bromo-4-chloro-2-phenylquinoline in organic solvents

An In-depth Technical Guide to the Solubility Profile of 7-Bromo-4-chloro-2-phenylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-4-chloro-2-phenylquinoline is a halogenated quinoline derivative, a class of compounds of significant interest in medicinal chemistry and materials science. Understanding the solubility profile of this molecule is a critical prerequisite for its application in drug discovery, process chemistry, and formulation development. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of 7-Bromo-4-chloro-2-phenylquinoline in organic solvents. While specific experimental data for this compound is not extensively published, this guide synthesizes established chemical principles and data from analogous structures to present an illustrative solubility profile. Furthermore, it offers a detailed, field-proven experimental protocol for the quantitative determination of its solubility, empowering researchers to generate precise data tailored to their specific applications.

Introduction to 7-Bromo-4-chloro-2-phenylquinoline and the Imperative of Solubility

The quinoline scaffold is a privileged structure in drug discovery, with derivatives demonstrating a wide array of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] The subject of this guide, 7-Bromo-4-chloro-2-phenylquinoline, is a multi-substituted quinoline featuring a phenyl group at the 2-position, a chloro group at the 4-position, and a bromo group at the 7-position. These substitutions significantly influence its physicochemical properties, including its solubility.

Solubility is a cornerstone of drug development. It dictates a compound's behavior in biological systems, affecting absorption, distribution, metabolism, and excretion (ADME).[2] For a medicinal chemist, knowing the solubility profile is essential for designing effective in vitro assays, developing suitable formulations for in vivo studies, and ensuring the compound can be purified and handled effectively. In process chemistry, solubility data is crucial for selecting appropriate solvents for reaction, crystallization, and purification, directly impacting yield and purity.

Theoretical Framework: Predicting the Solubility of a Substituted Quinoline

The principle of "like dissolves like" is the foundation for understanding solubility. The solubility of 7-Bromo-4-chloro-2-phenylquinoline is a complex interplay of the structural features of the molecule and the properties of the solvent.

-

The Quinoline Core: The quinoline ring system is aromatic and largely non-polar. However, the nitrogen atom introduces a degree of polarity and a site for hydrogen bonding (as an acceptor). The basicity of the quinoline nitrogen means its solubility can be highly dependent on pH in protic solvents.[2][3]

-

The Phenyl Substituent: The large, non-polar phenyl group at the 2-position significantly increases the molecule's hydrophobicity and potential for π-π stacking interactions. This generally decreases solubility in polar solvents like water but can enhance it in aromatic or non-polar organic solvents.

-

Halogen Substituents (Bromo and Chloro): The chloro and bromo groups are electronegative, introducing polar C-X bonds. However, their overall effect is to increase the molecular weight and surface area, which often leads to lower solubility in many solvents.[4] Halogen atoms can also participate in specific non-covalent interactions, such as halogen bonding, which can influence crystal packing and, consequently, the energy required to dissolve the solid.[5]

Based on this analysis, 7-Bromo-4-chloro-2-phenylquinoline is expected to be a largely non-polar, hydrophobic molecule with limited solubility in aqueous or highly polar solvents, but with appreciable solubility in a range of organic solvents.

Illustrative Solubility Profile of 7-Bromo-4-chloro-2-phenylquinoline

The following table presents an illustrative qualitative solubility profile based on the theoretical principles discussed above. This profile is intended as a practical starting point for solvent selection and should be confirmed by experimental determination.

| Solvent Category | Solvent | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High dissolving power for a wide range of organic compounds, capable of disrupting crystal lattice forces.[3] |

| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, a highly polar aprotic solvent effective for many multifunctional organic molecules. | |

| Tetrahydrofuran (THF) | Sparingly to Moderately Soluble | A less polar ether that should be able to dissolve the compound, but to a lesser extent than DMSO or DMF. | |

| Acetonitrile | Sparingly Soluble | Polar aprotic solvent, but generally less effective for large, non-polar molecules. | |

| Polar Protic | Methanol / Ethanol | Sparingly Soluble | The polar hydroxyl group can interact with the quinoline nitrogen, but the large hydrophobic backbone limits solubility. |

| Water | Insoluble | The molecule is predominantly large and hydrophobic, making it poorly soluble in water.[6] | |

| Non-Polar | Dichloromethane (DCM) | Moderately Soluble | Good solvent for many organic compounds, polarity is intermediate. |

| Chloroform | Moderately to Soluble | Similar to DCM, often a good solvent for compounds with halogen substituents. | |

| Toluene | Sparingly to Moderately Soluble | Aromatic solvent that can engage in π-π stacking with the quinoline and phenyl rings. | |

| Hexanes / Heptane | Insoluble | Highly non-polar aliphatic solvents are unlikely to effectively solvate the polar functionalities of the molecule. |

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to precise data, a robust experimental protocol is required. The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility.

Materials and Reagents

-

7-Bromo-4-chloro-2-phenylquinoline (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Volumetric flasks, pipettes, and syringes

-

Scintillation vials or glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

-

Mobile phase for HPLC analysis

-

Reference standard of 7-Bromo-4-chloro-2-phenylquinoline

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 7-Bromo-4-chloro-2-phenylquinoline to a vial. The key is to ensure that undissolved solid remains at equilibrium.

-

Accurately pipette a known volume of the selected solvent into the vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study can be conducted to confirm this duration.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solids to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved micro-particles.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analytical Quantification:

-

Prepare a series of calibration standards of 7-Bromo-4-chloro-2-phenylquinoline of known concentrations.

-

Analyze the calibration standards and the diluted samples using a validated HPLC or UV-Vis spectroscopy method.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus concentration.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor.

-

The resulting value is the equilibrium solubility of the compound in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining equilibrium solubility.

Self-Validating Systems and Best Practices

To ensure the trustworthiness of the generated data, the experimental protocol must be self-validating.

-

Visual Confirmation: Always ensure undissolved solid is present in the vial before sampling. Its absence indicates that you have not reached the saturation point.

-

Kinetic Confirmation: Analyze samples at multiple time points (e.g., 24h, 48h, 72h). If the calculated solubility values are consistent across the later time points, it provides confidence that equilibrium has been reached.

-

Analytical Method Validation: The HPLC or UV-Vis method used for quantification should be validated for linearity, accuracy, and precision within the concentration range of the measurements.

-

Temperature Control: Solubility is temperature-dependent.[1] Maintain and report the temperature at which the experiment was conducted to ensure reproducibility.

Conclusion

While a definitive, published solubility dataset for 7-Bromo-4-chloro-2-phenylquinoline remains elusive, a strong predictive understanding can be derived from fundamental chemical principles. The molecule is anticipated to be poorly soluble in polar protic solvents and soluble in polar aprotic solvents like DMSO and DMF. For drug development and chemical process professionals, this illustrative profile serves as an essential starting point for solvent screening. However, for applications requiring quantitative precision, this guide provides the necessary authoritative framework and a detailed experimental protocol to determine the compound's solubility accurately and reliably. Adherence to these methodologies will ensure the generation of high-quality, trustworthy data critical for advancing research and development efforts.

References

-

Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 119. [Link]

-

Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

-

IJCRT.org. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. [Link]

-

PubChem. (n.d.). 7-Bromo-4-Chloroquinoline. [Link]

-

LookChem. (2025, May 20). 7-bromo-2-chloro-4-methylquinoline. [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. [Link]

-

Wikipedia. (n.d.). Quinoline. [Link]

-

Mondal, B., et al. (2025, October 7). Exploring weak noncovalent interactions in a few halo-substituted quinolones. PMC. [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]

-

Mansoura University. (n.d.). Chapter 7_Quinolines and Isoquinolines. [Link]

-

ResearchGate. (n.d.). Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives. [Link]

-

PubChemLite. (n.d.). 7-bromo-4-chloro-2-methylquinoline. [Link]

-

Filo. (2022, November 21). Solubility The haloalkanes are very slightly soluble in water. In order t... [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Solubility The haloalkanes are very slightly soluble in water. In order t.. [askfilo.com]

- 5. Exploring weak noncovalent interactions in a few halo-substituted quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinoline - Wikipedia [en.wikipedia.org]

Orthogonal Functionalization of 4-Chloro-7-Bromoquinoline: A Mechanistic & Practical Guide

Topic: Reactivity Difference Between C4-Chloro and C7-Bromo Positions in Quinolines Content Type: Technical Guide / Whitepaper Audience: Senior Researchers & Medicinal Chemists

Executive Summary

The 4-chloro-7-bromoquinoline scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for antimalarials (e.g., chloroquine analogs) and kinase inhibitors. Its synthetic utility lies in the orthogonal reactivity of its two halogen substituents.

This guide delineates the mechanistic divergence between the C4-chloro (electron-deficient,

Electronic Structure & Mechanistic Divergence

The quinoline ring system is not uniform. The pyridine ring (containing N) is electron-poor, while the benzene ring is relatively electron-rich. This creates a reactivity gradient.

The C4-Chloro Position ( Dominant)[1]

-

Electronic State: The C4 position is vinylogous to the quinoline nitrogen. Upon nucleophilic attack, the negative charge is delocalized onto the electronegative nitrogen atom.

-

Mechanism: Nucleophilic Aromatic Substitution (

) via an addition-elimination pathway. -

Key Driver: The stability of the Meisenheimer Complex (intermediate).[1]

-

Reactivity: High. Reacts with amines, alkoxides, and thiols under thermal or acid-catalyzed conditions.

The C7-Bromo Position (Cross-Coupling Dominant)

-

Electronic State: Located on the benzenoid ring, the C7 position lacks the direct resonance activation provided by the ring nitrogen. It behaves like a standard aryl bromide.

-

Mechanism: Metal-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

-

Key Driver: Bond Dissociation Energy (BDE) and Oxidative Addition rates. The C-Br bond is weaker than the C-Cl bond, making it kinetically preferred for Pd(0) insertion.

-

Reactivity: Inert to standard

conditions; highly reactive toward transition metal catalysts.

Visualization of Reactivity Logic

Figure 1: Mechanistic divergence map. C4 is activated for nucleophilic attack, while C7 relies on metal catalysis.

Chemo-selective Strategy 1: C4-Selective Displacement ( )

This is the most common first step. The C7-bromo group is generally stable under these conditions, provided no transition metals are present.

Mechanism

The reaction proceeds through a stepwise addition-elimination. Acid catalysis (protonation of the quinoline nitrogen) significantly lowers the LUMO energy of the ring, accelerating the attack of the nucleophile at C4.

Standard Protocol: C4-Amination

Objective: Replace C4-Cl with a primary amine while retaining C7-Br.

Reagents:

-

Substrate: 4-chloro-7-bromoquinoline (1.0 eq)

-

Nucleophile: Primary Amine (e.g., 4-amino-1-pentanol) (1.2–3.0 eq)

-

Solvent: Ethanol, NMP, or neat (if amine is liquid)

-

Catalyst (Optional but recommended): Phenol (0.5 eq) or catalytic HCl.

Step-by-Step Workflow:

-

Dissolution: Dissolve 4-chloro-7-bromoquinoline in Ethanol (0.5 M).

-

Activation: Add the amine. If the reaction is sluggish, add 0.1 eq of 1M HCl in dioxane or 0.5 eq of phenol. Note: Phenol acts as a bifunctional catalyst, protonating the ring N and H-bonding to the leaving group.

-

Heating: Reflux (80°C) for 4–12 hours. Monitor by TLC/LCMS.

-

Workup: Basify with saturated NaHCO₃ to remove ammonium salts. Extract with EtOAc.

-

Outcome: The product is 4-amino-7-bromoquinoline. The C7-Br bond remains 100% intact because the amine is not a strong enough nucleophile to attack the unactivated C7 position without Pd catalysis.

Data Summary: Reactivity Trends

| Nucleophile | Conditions | C4-Cl Conversion | C7-Br Conversion | Selectivity |

|---|---|---|---|---|

| Primary Amine | EtOH, 80°C | >95% | <1% | Excellent |

| Alkoxide (NaOEt) | EtOH, RT | >95% | <1% | Excellent |

| Thiol (R-SH) | DMF, K2CO3 | >90% | <5% | Good |

Chemo-selective Strategy 2: C7-Selective Coupling (Suzuki-Miyaura)

Performing the Suzuki coupling before the

Mechanism

The catalytic cycle involves:

-

Oxidative Addition: Pd(0) inserts into C7-Br (Fast) vs C4-Cl (Slow).

-

Transmetallation: Boronic acid transfers the organic group.

-

Reductive Elimination: Product release.

Optimized Protocol: C7-Arylation

Objective: Couple phenylboronic acid at C7 while keeping C4-Cl intact.

Reagents:

-

Substrate: 4-chloro-7-bromoquinoline (1.0 eq)

-

Coupling Partner: Phenylboronic acid (1.1 eq)

-

Catalyst: Pd(PPh₃)₄ (3–5 mol%) — Use "older" generation catalysts. Highly active catalysts like XPhos-Pd-G2 might activate the chloride.

-

Base: Na₂CO₃ (2.0 eq)

-

Solvent: Toluene/Ethanol/Water (4:1:1)

Step-by-Step Workflow:

-

Degassing: Heavily degas solvents with Argon (20 mins). Oxygen poisons Pd(0).

-

Assembly: Combine substrate, boronic acid, and base in the reaction vessel. Add Pd catalyst last under positive Argon pressure.

-

Temperature Control: Heat to 70–80°C. Avoid temperatures >100°C to prevent activation of the C4-Cl bond.

-

Monitoring: Stop reaction immediately upon consumption of starting material (approx 2–4 hours). Prolonged heating will lead to "over-coupling" at C4.

-

Workup: Filter through Celite.

Sequential Functionalization Logic

The order of operations defines the synthetic success.

Path A: then Suzuki (Recommended)

This is the industry standard for chloroquine analogs.

-

Step 1: React C4-Cl with amine (

).-

Result: 4-amino-7-bromoquinoline.

-

-

Step 2: React C7-Br with boronic acid (Suzuki).[2]

-

Result: 4-amino-7-arylquinoline.

-

-

Why: The amine introduced at C4 often deactivates the ring slightly or acts as a ligand, but generally, the C7-Br remains perfectly active for Pd coupling.

Path B: Suzuki then (Situational)

Used when the C4 nucleophile is incompatible with Pd conditions (e.g., contains sulfur or free chelating groups).

-

Step 1: React C7-Br with boronic acid (Suzuki).[2]

-

Step 2: React C4-Cl with nucleophile (

).-

Result: 4-amino-7-arylquinoline.

-

-

Risk: The Suzuki step requires careful monitoring to avoid C4 coupling.

Figure 2: Decision tree for sequential functionalization.

References

-

Nucleophilic Arom

) Mechanisms in Nitrogen Heterocycles. Source: BenchChem -

Regioselective Suzuki–Miyaura Coupling of Heteroaryl Halides. Source: Royal Society of Chemistry (Chemical Science)

-

Synthetic Strategies for 4-Aminoquinolines. Source: National Institutes of Health (PMC)

-

Electrochemically Enabled C7 Functionalization. Source: Royal Society of Chemistry (Organic Chemistry Frontiers)

-

General Suzuki Coupling Methodology & Mechanism. Source: Organic Chemistry Portal

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrochemically Enabled C7 Functionalization of Quinolines from o-Propynolanilines: Divergent Access to 4,7-Dichloro and 4-Chloro-7-alkyl (aryl) Quinolines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 7-Bromo-4-chloro-2-phenylquinoline from 7-bromo-2-phenylquinolin-4(1H)-one

An In-depth Guide to the

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for the synthesis of 7-Bromo-4-chloro-2-phenylquinoline, a key intermediate in medicinal chemistry and materials science. The protocol details the chlorination of 7-bromo-2-phenylquinolin-4(1H)-one using phosphorus oxychloride (POCl₃), a standard and effective method for converting 4-hydroxyquinolines and their keto tautomers into their 4-chloro counterparts. This guide is intended for researchers and professionals in organic synthesis and drug development, offering insights into the reaction mechanism, a detailed experimental protocol, purification techniques, and critical safety considerations.

Introduction and Strategic Overview

The quinoline scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer and antimicrobial properties.[1] The target molecule, 7-Bromo-4-chloro-2-phenylquinoline, serves as a versatile precursor for further functionalization. The bromine atom at the C7 position and the chlorine atom at the C4 position are both amenable to various cross-coupling reactions and nucleophilic substitutions, allowing for the construction of diverse molecular libraries.

The conversion of the 7-bromo-2-phenylquinolin-4(1H)-one to the desired 4-chloro derivative is a crucial transformation. The starting material exists in a tautomeric equilibrium with its 4-hydroxy form. The most common and robust method for this chlorination is the use of phosphorus oxychloride (POCl₃).[2][3][4] This reagent acts as both the chlorinating agent and often as the solvent, driving the reaction to completion.

Reaction Mechanism: The Role of Phosphorus Oxychloride

The chlorination of a quinolin-4-one with phosphorus oxychloride is a well-established reaction that proceeds through a phosphorylation-nucleophilic substitution pathway.[2][5] Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues.

-

Tautomerization & Phosphorylation: The starting material, 7-bromo-2-phenylquinolin-4(1H)-one, exists in equilibrium with its aromatic tautomer, 7-bromo-4-hydroxy-2-phenylquinoline. The hydroxyl group of this enol form initiates the reaction by acting as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃.

-

Formation of a Phosphate Intermediate: This initial attack leads to the formation of a dichlorophosphate ester intermediate, with the elimination of a chloride ion and a proton. This intermediate is significantly more reactive than the initial hydroxyl group.

-

Nucleophilic Attack and Substitution: A chloride ion (generated in the previous step or from another molecule of POCl₃) then acts as a nucleophile, attacking the C4 position of the quinoline ring.

-

Product Formation: This attack results in the displacement of the dichlorophosphate group, which is an excellent leaving group. The aromaticity of the quinoline ring is restored, yielding the final product, 7-Bromo-4-chloro-2-phenylquinoline.

The reaction is typically performed by heating the substrate in an excess of POCl₃, which serves as both the reagent and the solvent.[4] The high temperature facilitates the turnover of the phosphate intermediate to the final chloro product.[5][6]

Caption: Mechanism of POCl₃-mediated chlorination.

Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization based on laboratory conditions and scale. Extreme caution must be exercised when working with phosphorus oxychloride.

Materials and Reagents

| Reagent/Material | Molecular Formula | Mol. Wt. ( g/mol ) | CAS No. | Notes |

| 7-bromo-2-phenylquinolin-4(1H)-one | C₁₅H₁₀BrNO | 300.15 | 825620-24-4 | Starting material.[7] |

| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 10025-87-3 | Reagent and solvent. Highly corrosive. |

| Crushed Ice / Ice-cold Water | H₂O | 18.02 | 7732-18-5 | For quenching the reaction. |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 144-55-8 | For neutralization. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | For extraction. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | For drying the organic layer. |

Equipment

-

Round-bottom flask (appropriate size for the reaction scale)

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Heating mantle with a magnetic stirrer and stir bar

-

Thermometer or temperature probe

-

Large beaker for ice bath (for work-up)

-

Büchner funnel and filter flask

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

Step-by-Step Procedure

Caption: General workflow for the synthesis.

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 7-bromo-2-phenylquinolin-4(1H)-one (1.0 eq). Place the flask in a fume hood.

-

Reagent Addition: Carefully and slowly add phosphorus oxychloride (5-10 eq) to the flask. POCl₃ is often used in excess to serve as the solvent.[4]

-

Heating: Attach a reflux condenser fitted with a drying tube. Heat the reaction mixture to reflux (approx. 100-110 °C) with vigorous stirring.[2]

-

Reaction Monitoring: Maintain the reflux for 3-5 hours. The progress of the reaction should be monitored by TLC (e.g., using a mobile phase of 3:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.

-

Cooling and Quenching (CRITICAL STEP): Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Prepare a large beaker containing a substantial amount of crushed ice. In a well-ventilated fume hood , very slowly and carefully pour the cooled reaction mixture onto the crushed ice with stirring. This is a highly exothermic reaction that will release HCl gas.[2][8]

-

Neutralization and Precipitation: After the initial vigorous reaction subsides, slowly add saturated sodium bicarbonate solution to the acidic mixture until it is neutral or slightly basic (pH ~7-8), confirmed with pH paper. The product should precipitate as a solid.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any inorganic salts.

-

Drying: Dry the collected solid, either air-dried or in a vacuum oven at a low temperature (40-50 °C), to yield the crude 7-Bromo-4-chloro-2-phenylquinoline.

Purification and Characterization

The crude product often requires purification to remove residual starting material and byproducts.

Purification Methods

-

Recrystallization: This is the preferred method if a suitable solvent system can be found. Ethanol or a mixture of ethyl acetate and hexanes are good starting points. Dissolve the crude solid in a minimum amount of hot solvent, filter while hot if necessary to remove insoluble impurities, and then allow it to cool slowly to induce crystallization.[9]

-

Column Chromatography: If recrystallization is ineffective, the compound can be purified using silica gel column chromatography.[9][10]

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.[10] The fractions should be monitored by TLC to isolate the pure product.

-

Analytical Characterization

The identity and purity of the final product, 7-Bromo-4-chloro-2-phenylquinoline, should be confirmed using modern analytical techniques.[11][12]

-

¹H NMR (Proton Nuclear Magnetic Resonance): Will show characteristic signals for the aromatic protons on the quinoline and phenyl rings. The chemical shifts and coupling constants will confirm the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will confirm the number of unique carbon atoms in the molecule and their chemical environment.

-

Mass Spectrometry (MS): Will determine the mass-to-charge ratio of the molecule, confirming its molecular weight. The isotopic pattern for one bromine and one chlorine atom will be a key diagnostic feature.[12]

-

Infrared (IR) Spectroscopy: The disappearance of the strong C=O stretching band from the starting quinolinone and the presence of characteristic aromatic C-Cl and C-Br vibrations will support the successful transformation.

Safety and Handling Precautions

-

Phosphorus Oxychloride (POCl₃): This reagent is extremely hazardous. It is highly toxic, corrosive, and reacts violently with water, releasing heat and toxic HCl gas.[8]

-

Always handle POCl₃ in a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty, acid-resistant gloves.

-

Ensure a quenching agent (like sodium bicarbonate for spills) is readily available.

-

-

Reaction Quenching: The work-up procedure involving the addition of the reaction mixture to ice is the most dangerous step. Perform this addition slowly and behind a blast shield if possible. Be prepared for a vigorous, exothermic reaction and the evolution of corrosive fumes.[13]

-

Solvents: Handle all organic solvents in a well-ventilated area and away from ignition sources.

By adhering to this guide, researchers can safely and effectively synthesize 7-Bromo-4-chloro-2-phenylquinoline, a valuable building block for further chemical exploration.

References

- Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type--a literature survey. European Journal of Medicinal Chemistry, 35(12), 1043–1052. [Note: While this reference is for pyrimidones, the underlying principle of using POCl3 for chlorination of similar heterocycles is relevant.]

- BenchChem. (2025). The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.

- BenchChem. (2025). Technical Support Center: Purification of 7-Bromo-4-hydroxy-2-phenylquinoline.

- Deshmukh, R. et al. (2025). Modern Analytical Technique for Characterization Organic Compounds.

- MDPI. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.

- RSC Publishing. (Year). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline.

- Indian Chemical Society. (Year). POCl3-PCl5 mixture: A robust chlorinating agent. Retrieved from the Journal of the Indian Chemical Society.

- Google Patents. (Year). CN102875465A - Method for preparing 7-bromoisoquinoline.

- Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.

- Google Patents. (Year). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) - quinazolinone.

- ResearchGate. (Year). Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives.

- Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.

- BenchChem. (2025). Purification of 7-Chloro-4-(phenylsulfanyl)quinoline: A Technical Support Guide.

- Lucideon. (Year). Analytical Techniques for Chemical Analysis & Testing.

-

PubChem. (n.d.). 7-Bromo-4-Chloroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

- Taylor & Francis. (Year). Analytical techniques – Knowledge and References.

- RSC Publishing. (Year). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles.

- ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

-

WordPress.com. (2009). My friend phosphorus oxychloride | Chemical Space. Retrieved from [Link]

- ChemicalBook. (n.d.). 7-BROMO-4-CHLOROQUINOLINE(75090-52-7) 1H NMR spectrum.

- Sigma-Aldrich. (n.d.). 7-Bromo-4-chloro-2-methylquinazoline.

- BenchChem. (2025). Application Notes and Protocols: 7-Bromo-4-hydroxy-2-phenylquinoline in Organic Synthesis.

- Atlantis Press. (Year). Synthesis of 6-bromo-4-iodoquinoline.

- ChemicalBook. (2024). Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings_Chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. rroij.com [rroij.com]

- 13. chemicalspace.wordpress.com [chemicalspace.wordpress.com]

Application Note: Regioselective Amination Protocols for 7-Bromo-4-chloro-2-phenylquinoline

This is a comprehensive Application Note and Protocol Guide designed for researchers and drug development professionals working with the privileged scaffold 7-Bromo-4-chloro-2-phenylquinoline .

Executive Summary & Strategic Analysis

The scaffold 7-Bromo-4-chloro-2-phenylquinoline presents a classic "Regioselectivity Paradox" in heterocyclic chemistry. It contains two electrophilic sites with orthogonal reactivity profiles:

-

C4-Chloro: A "pseudo-acid chloride" position activated by the quinoline nitrogen. It is highly susceptible to Nucleophilic Aromatic Substitution (S_NAr) but has a high barrier for Palladium oxidative addition relative to the bromide.

-

C7-Bromo: An unactivated aryl bromide. It is inert to S_NAr but is the kinetically preferred site for Pd(0) oxidative addition (Bond Dissociation Energy: C–Br < C–Cl).

The Challenge: Controlling the competition between the thermal background reaction (S_NAr at C4) and the catalytic cycle (Buchwald-Hartwig at C7).

The Solution: This guide defines three distinct protocols to access any substitution pattern:

-

Protocol A (C4-Selective): Leverages the high electrophilicity of the C4 position under metal-free conditions.

-

Protocol B (C7-Selective): Utilizes highly active Pd-catalysts at lower temperatures to outcompete the thermal S_NAr background.

-

Protocol C (Sequential Bis-Amination): A programmed workflow to functionalize both positions with distinct amines.

Mechanistic Decision Tree

The following diagram illustrates the divergent pathways based on reaction conditions.

Figure 1: Divergent synthesis pathways. C4 functionalization is driven by intrinsic electrophilicity (S_NAr), while C7 is driven by catalyst specificity (Buchwald-Hartwig).

Detailed Experimental Protocols

Protocol A: C4-Selective Amination (Metal-Free)

Target: Introduction of aliphatic or nucleophilic aromatic amines at C4 while preserving the C7-Br handle. Mechanism: Nucleophilic Aromatic Substitution (S_NAr).[1]

-

Rationale: The C4 position is vinylogous to the ring nitrogen. Protonation of the ring nitrogen (using acid or amine HCl salts) significantly lowers the LUMO energy at C4, accelerating substitution without touching the C7-Br bond.

Materials:

-

Substrate: 7-Bromo-4-chloro-2-phenylquinoline (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)

-

Solvent: Ethanol (EtOH) or NMP (for unreactive amines)

-

Additive: Catalytic HCl (optional, for anilines)

Step-by-Step Procedure:

-

Charge: To a reaction vial, add the quinoline substrate (1.0 mmol) and EtOH (5 mL, 0.2 M).

-

Add Amine: Add the amine (1.2 mmol).

-

Note: If using a volatile amine, use a sealed tube.

-

Tip: For less nucleophilic anilines, add 1 drop of conc. HCl to activate the quinoline.

-

-

Heat: Stir at 80 °C (reflux for EtOH) for 2–6 hours. Monitor by TLC/LCMS.

-

Checkpoint: The starting material should disappear. If C7-coupling products appear (rare without Pd), lower temperature to 60 °C.

-

-

Workup: Cool to room temperature.

-

If solid precipitates: Filter and wash with cold EtOH.

-

If solution: Concentrate, redissolve in DCM, wash with sat. NaHCO3, dry over Na2SO4, and concentrate.

-

-

Yield Expectation: 85–95%.

Protocol B: C7-Selective Buchwald-Hartwig Amination

Target: Functionalization of the C7-Br position while retaining the C4-Cl chloride. Mechanism: Palladium-catalyzed C–N cross-coupling.[2][3]

-

Rationale: To favor C7, we must accelerate the Pd oxidative addition into the C–Br bond while suppressing the thermal S_NAr at C4. This requires a highly active catalyst (to work at lower temperatures) and a non-nucleophilic base (to prevent direct displacement at C4).

Key Parameters:

-

Catalyst: Pd(OAc)2 + BrettPhos or RuPhos . (These bulky, electron-rich ligands facilitate rapid oxidative addition into Ar-Br).

-

Base: Cs2CO3 (Weaker, less nucleophilic than NaOtBu). Avoid alkoxide bases if possible, as they can displace C4-Cl to form C4-alkoxy byproducts.

-

Solvent: Toluene (Non-polar solvents suppress S_NAr, which involves polar transition states).

Step-by-Step Procedure:

-

Preparation: Flame-dry a Schlenk tube or vial and cool under Argon.

-

Charge Solids: Add 7-Bromo-4-chloro-2-phenylquinoline (1.0 mmol), Pd(OAc)2 (2 mol%), Ligand (BrettPhos, 4 mol%), and Cs2CO3 (2.0 equiv).

-

Degas: Evacuate and backfill with Argon (3x).

-

Add Liquids: Add Toluene (anhydrous, 5 mL) and the Amine (1.1 equiv).

-

Reaction: Heat to 60–70 °C .

-

Critical Control: Do NOT exceed 80 °C. Higher temperatures increase the rate of background S_NAr at C4.

-

Monitoring: Check LCMS at 2 hours. Look for the mono-aminated product (Mass = SM - Br + Amine). If di-amination (coupling at C4) is observed, lower temp to 50 °C and increase catalyst loading to 5 mol%.

-

-

Workup: Filter through a Celite pad, eluting with EtOAc. Concentrate and purify via flash chromatography.

Protocol C: Sequential Bis-Amination (Hetero-functionalization)

Target: 4-Amino-A, 7-Amino-B-2-phenylquinoline.

Strategy:

-

Path 1 (Recommended): C4-S_NAr first, then C7-Buchwald.

-

Why? The C4-amino group is electron-donating. It deactivates the quinoline ring, making the C7-Br less reactive towards oxidative addition, but it completely eliminates the risk of "wrong-site" coupling in the second step. Modern ligands (RuPhos/BrettPhos) can easily handle the deactivated C7-Br.

-

-

Path 2: C7-Buchwald first, then C4-S_NAr.

-

Risky: The C7-amino group is electron-donating, which deactivates the C4 position towards S_NAr. You may need harsh conditions (150 °C/microwave) to force the second step.

-

Recommended Workflow (Path 1):

-

Step 1: Run Protocol A . Isolate the 4-amino-7-bromo intermediate.

-

Step 2: Run Protocol B on the intermediate.

-

Modification: Since the ring is now electron-rich (deactivated), increase temperature to 100 °C and use NaOtBu as the base (no risk of C4 displacement since C4 is already filled).

-

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| C4-Alkoxy Byproduct | Use of alkoxide bases (NaOtBu, NaOMe) in Protocol B. | Switch to Cs2CO3 or K3PO4 . Use Toluene instead of DMF/Dioxane. |

| Low Conversion (C7) | Catalyst poisoning or deactivated substrate. | Switch ligand to BrettPhos (primary amines) or RuPhos (secondary amines).[3] Increase Pd loading to 5 mol%. |

| Mixture of Regioisomers | Temperature too high in Protocol B. | Reduce temperature to <65 °C. Ensure solvent is non-polar (Toluene) to suppress S_NAr. |

| Protodehalogenation | "Reduction" of C7-Br to C7-H. | Solvent is wet or reaction runs too long. Use anhydrous solvent; stop reaction immediately upon consumption of SM. |

References

-

Mechanistic Basis of Regioselectivity

- Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.

- Source: Chemical Science, 2016.

-

URL:[Link]

- Relevance: Establishes the hierarchy where C2/C4-chlorides in quinolines can override the intrinsic reactivity of aryl bromides depending on conditions.

-

C4-Selective Amination (S_NAr)

- Title: 4-Aminoquinoline: a comprehensive review of synthetic str

- Source: Frontiers in Chemistry, 2025.

-

URL:[Link]

- Relevance: Confirms that 4,7-dihaloquinolines react preferentially at C4 with amines under thermal conditions.

-

Buchwald-Hartwig Ligand Selection

-

Sequential Functionalization Precedent

Sources

- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 2. atlanchimpharma.com [atlanchimpharma.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

Step-by-step chlorination procedure using POCl3 for phenylquinolines

Application Note: High-Efficiency Chlorination of Phenylquinolines using Phosphorus Oxychloride ( )

Abstract & Scope

This application note details the optimized protocol for the deoxychlorination of phenyl-substituted quinolones (specifically 2-phenyl-4-quinolone) to generate 4-chloro-2-phenylquinolines. This scaffold is a critical intermediate in the synthesis of bioactive compounds, including antimalarials and kinase inhibitors.

Unlike standard quinoline chlorinations, phenyl-substituted variants often present solubility challenges and steric hindrance that require modified thermal profiles and catalytic additives. This guide emphasizes a Safety-First approach, particularly regarding the quenching of excess

Critical Safety Directives (Read Before Proceeding)

DANGER:

-

Moisture Intolerance: All glassware must be oven-dried (

C) and assembled under an inert atmosphere (Nitrogen or Argon). -

The "Delayed Exotherm" Trap: When quenching, a lack of immediate bubbling does not mean the

is gone. Viscous reaction mixtures can trap pockets of -

Reverse Quench Only: NEVER add water to the reaction flask. ALWAYS add the reaction mixture dropwise into the quenching media (ice/water/base).

Reaction Mechanism

Understanding the mechanism is vital for troubleshooting incomplete conversions. The reaction is not a simple displacement but a Vilsmeier-Haack-type activation.

-

Tautomerization: The 4-quinolone starting material exists in equilibrium with its 4-hydroxyquinoline tautomer.

-

Activation: The nucleophilic oxygen attacks the electrophilic phosphorus of

. -

Catalysis (DMF): If Dimethylformamide (DMF) is added, it reacts with

to form the highly reactive Vilsmeier reagent (chloroiminium ion), which activates the quinolone oxygen faster than -

Substitution: The resulting dichlorophosphate intermediate is a potent leaving group, displaced by the chloride ion to form the aromatic chloroquinoline.

Diagram 1: Mechanistic Pathway

Materials & Equipment

| Component | Specification | Purpose |

| Starting Material | 2-Phenyl-4-quinolone (Dry) | Substrate |

| Reagent | Phosphorus Oxychloride ( | Reagent & Solvent (99%+) |

| Catalyst | N,N-Dimethylformamide (DMF) | Catalyst (Anhydrous) |

| Base (Quench) | Sodium Carbonate ( | Neutralization of acid byproducts |

| Solvent (Workup) | Dichloromethane (DCM) or Chloroform | Extraction of organic product |

| Apparatus | 2-Neck RBF, Reflux Condenser, | Inert reaction setup |

Detailed Protocol

Phase A: Reaction Setup

-

Drying: Ensure the 2-phenyl-4-quinolone is completely dry. Trace water will consume

and generate HCl gas immediately. -

Charging: In a fume hood, charge the Round Bottom Flask (RBF) with 1.0 equivalent of phenylquinolone.

-

Reagent Addition: Add 5.0 - 10.0 equivalents of

. -

Catalyst: Add 2-3 drops of anhydrous DMF.

-

Expert Insight: This forms the Vilsmeier reagent. Without DMF, phenyl-substituted quinolines may require 24h+ reflux; with DMF, reaction time is often reduced to 2-4h.

-

Phase B: Thermal Reaction

-

Ramp: Slowly heat the mixture to reflux (~105-110°C).

-

Observation: The suspension should clear to a homogeneous solution as the reaction proceeds and the polar amide converts to the less polar chloro-heterocycle.

-

-

Monitoring: Monitor by TLC (System: 20% Ethyl Acetate in Hexane).

-

Target: Disappearance of the highly polar/fluorescent starting material (low

) and appearance of the non-polar product (high

-

-

Completion: Once complete, cool the mixture to Room Temperature (RT). Do not cool to 0°C yet, as the viscous syrup is harder to transfer.

Phase C: The "Reverse Quench" (Critical Safety Step)

-

Preparation: Prepare a large beaker containing crushed ice and solid

(or concentrated -

Evaporation (Optional but Recommended): If a rotovap with an acid-resistant pump is available, remove excess

under reduced pressure at 60°C. This significantly reduces the violence of the quench. -

Quenching:

-

Transfer the reaction mixture (or residue) into a dropping funnel.

-

Add the mixture dropwise onto the stirred ice/base slurry.

-

Temperature Control: Keep the quench slurry below 20°C.

-

-

Workup:

-

The product usually precipitates as a solid during quenching.

-

If Solid: Filter, wash with water, and dry.

-

If Oiling out: Extract with DCM (

mL), wash with Brine, dry over

-

Diagram 2: Experimental Workflow

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Steric hindrance from phenyl ring. | Add more DMF (catalyst). Increase reflux time. Ensure |

| Product Hydrolysis | Acidic hydrolysis during workup. | The 4-Cl bond is labile in hot acid. Ensure the quench is basic ( |

| "Sticky" Precipitate | Phosphoric acid byproducts trapping product. | Use |

| Violent Quench | Too much excess | Distill off excess |

References

-

BenchChem Technical Support. (2025).[3][6] Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. BenchChem Experimental Protocols. Link

-

Li, X., et al. (2012). Prevention of Exothermic Runaway: Reverse Quenching Protocol for POCl3. Organic Process Research & Development, 16, 1727.[5] Link

-

Common Organic Chemistry. (2023). Mechanism of POCl3 Activation and Vilsmeier-Haack Formation. Link

-

ResearchGate Scientific Forum. (2020). Optimization of Chlorination of Hydroxyquinolines using POCl3 and DMF. Link

Troubleshooting & Optimization

Purification methods for removing impurities from crude halogenated quinolines

This technical guide provides practical, in-depth solutions for common challenges encountered during the purification of crude halogenated quinolines. Moving beyond simple protocols, this document elucidates the underlying chemical principles to empower you to make informed decisions and effectively troubleshoot your purification workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Initial Purification Strategy & Common Impurities

Question 1: My crude halogenated quinoline is a complex mixture. What's the best initial purification approach?

For complex crude mixtures, a multi-step approach is often necessary. An initial acid-base extraction is highly effective for the preliminary separation of the basic halogenated quinoline from neutral and acidic impurities.[1] This method leverages the basicity of the quinoline nitrogen to selectively move it into an aqueous acidic phase, leaving non-basic impurities behind in an organic solvent. Following this, techniques like recrystallization or chromatography can be employed for higher purity.

Question 2: What are the most common impurities I should expect in my crude halogenated quinoline?

Common impurities often stem from the synthetic route employed. These can include:

-

Unreacted Starting Materials: Such as the parent aniline or nitrobenzene derivatives.[1]

-

Dehalogenated Impurities: Where the halogen atom is lost, resulting in a closely related but more polar compound.[2]

-

Positional Isomers: If the halogenation reaction is not completely regioselective.[3]

-

Oxidation or Degradation Products: Halogenated quinolines can be sensitive to air, light, or acidic conditions, leading to the formation of colored impurities.[4]

-

Byproducts from Side Reactions: Depending on the synthesis, various side reactions can lead to a range of impurities.[5]

Section 2: Recrystallization

Question 3: I'm trying to recrystallize my halogenated quinoline, but the purity isn't improving significantly. What am I doing wrong?

Successful recrystallization hinges on the choice of solvent and proper technique. Here are some key considerations:

-

Solvent Selection: The ideal solvent should dissolve your halogenated quinoline well at elevated temperatures but poorly at room temperature or below. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be effective. For 8-hydroxyquinoline derivatives, chlorinated alkanes like dichloromethane or chloroform have been used successfully.[6]

-

Cooling Rate: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of pure crystals.

-

Saturation: Ensure you are creating a saturated solution at the boiling point of your solvent. Using too much solvent will result in low recovery.

Troubleshooting Recrystallization:

| Problem | Potential Cause | Suggested Solution |

| Oiling Out | The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated. | Add a small amount of a solvent in which the compound is less soluble to lower the saturation point. Ensure the boiling point of the solvent is lower than the melting point of your compound. |

| No Crystals Form | The solution is not saturated, or nucleation is inhibited. | Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. |

| Poor Recovery | The compound is too soluble in the chosen solvent at low temperatures. | Use a different solvent or a solvent pair. Ensure the solution is thoroughly cooled before filtration. |

| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[7] |

Question 4: Can I use salt formation to improve the purity of my halogenated quinoline?

Yes, forming a salt of your halogenated quinoline can be a powerful purification technique.[1][8] This is particularly useful for removing non-basic impurities. The general workflow is as follows:

-

Dissolve the crude halogenated quinoline in a suitable organic solvent.

-

Add an acid (e.g., hydrochloric acid, phosphoric acid) to precipitate the corresponding salt.[8]

-

Filter and wash the salt.

-

Recrystallize the salt from a suitable solvent to further enhance purity.

-

Liberate the free base by treating the purified salt with a base (e.g., sodium hydroxide, sodium bicarbonate).[8]

-

Extract the pure halogenated quinoline with an organic solvent.

dot graph TD { A[Crude Halogenated Quinoline in Organic Solvent] --> B{Add Acid (e.g., HCl)}; B --> C[Precipitated Halogenated Quinoline Salt]; C --> D{Filter and Wash}; D --> E[Recrystallize Salt]; E --> F{Dissolve in Water and Add Base (e.g., NaOH)}; F --> G[Pure Halogenated Quinoline]; G --> H{Extract with Organic Solvent}; H --> I[Dry and Evaporate Solvent]; I --> J[Pure Product];

} caption: Purification via Salt Formation.

Section 3: Chromatographic Methods

Question 5: My halogenated quinoline is degrading on the silica gel column. What can I do?

Degradation on silica gel is a common issue, often due to the acidic nature of the silica.[4][7] Here are several strategies to mitigate this:

-

Deactivate the Silica: Prepare a slurry of silica gel with a small amount of a base, such as triethylamine (1-2% in the eluent) or by pre-washing the column with a solvent containing a base.[4]

-

Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[4]

-

Flash Chromatography: Minimize the time your compound spends on the column by using flash column chromatography.

-

Reverse-Phase Chromatography: For polar halogenated quinolines, reverse-phase chromatography (e.g., C18 silica) can be a good alternative.[4]

Question 6: I'm struggling to separate my halogenated quinoline from a very closely related impurity (e.g., a dehalogenated analog or a positional isomer). What chromatographic conditions should I try?

Separating closely related species requires high-resolution techniques.[2] Consider the following:

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC can provide the necessary resolution. A pentafluorophenyl (PFP) column can be particularly effective for separating halogenated compounds and their dehalogenated isosteres.[2]

-

Solvent System Optimization: Systematically screen different solvent systems. A gradient elution, where the polarity of the mobile phase is gradually changed, can improve separation.

-

Centrifugal Partition Chromatography (CPC): This technique uses a liquid stationary phase and can be very effective for separating homologous series of quinolines.[9]

dot graph TD { A[Crude Halogenated Quinoline] --> B{Initial TLC Analysis}; B --> C{Choose Stationary Phase}; C --> D[Silica Gel]; C --> E[Alumina]; C --> F[Reverse Phase (C18)]; D --> G{Check for Degradation}; G --> H[Degradation Observed]; H --> I{Deactivate Silica (e.g., with Triethylamine)}; I --> J[Run Column]; G --> K[No Degradation]; K --> J; E --> J; F --> J; J --> L{Collect Fractions}; L --> M{Analyze Fractions (TLC/LC-MS)}; M --> N[Combine Pure Fractions]; N --> O[Evaporate Solvent]; O --> P[Pure Product];

} caption: Chromatographic Purification Workflow.

Section 4: Distillation

Question 7: When is distillation a suitable method for purifying my halogenated quinoline?

Distillation is most effective when there is a significant difference in boiling points between your product and the impurities.[1]

-

Vacuum Distillation: This is the preferred method for high-boiling point halogenated quinolines, as it allows for distillation at lower temperatures, preventing thermal degradation.[1]

-

Steam Distillation: This technique is useful for separating volatile halogenated quinolines from non-volatile impurities.[1]

Troubleshooting Distillation:

| Problem | Potential Cause | Suggested Solution |

| Bumping | Uneven boiling. | Use a magnetic stirrer or boiling chips. |

| Product Solidifies in Condenser | The condenser is too cold. | Use a condenser with a wider bore or circulate warmer water through it. |

| Poor Separation | Boiling points of the components are too close. | Use a fractional distillation column with a suitable packing material. |

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of a Halogenated Quinoline

-

Dissolution: In an Erlenmeyer flask, dissolve the crude halogenated quinoline in the minimum amount of a suitable hot solvent.[7]

-

Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[7]

-

Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities and the activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Purification via Flash Column Chromatography

-

Adsorbent Preparation: Prepare a slurry of silica gel in the chosen eluent.

-

Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.

-

Sample Loading: Dissolve the crude halogenated quinoline in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel.

-

Elution: Elute the column with the chosen solvent system, applying positive pressure to increase the flow rate.

-

Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).

-

Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.[10]

Data Summary

| Purification Technique | Starting Material | Reagents/Conditions | Achieved Purity (%) | Yield (%) | Source |

| Distillation | Crude Quinoline from Skraup Synthesis | Steam distillation, followed by vacuum distillation (110-114°C at 14 mmHg) | High (not specified) | 84-91 | [1] |

| Crystallization (Salt Formation) | Crude Quinoline | Phosphoric acid, followed by neutralization | 90-92 (one cycle), 98-99 (multiple cycles) | Not specified | [1] |

| Recrystallization | Crude 8-hydroxyquinoline (78.0% purity) | Dichloromethane | 99.5 | 96.5 | [1] |

| Extraction | Coal Tar Wash Oil | Ammonium hydrogen sulfate, toluene, distillation | > 97 | 82 | [1] |

References

- A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals - Benchchem.

- Purification of Quinoline - Chempedia - LookChem.

- Technical Support Center: Purification of Halogenated Quinoxalines - Benchchem.

- Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem.

- Purification of Quinoline-3,4-diones : r/Chempros - Reddit.

- Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers - ACS Publications.

- troubleshooting common problems in quinoxaline synthesis - Benchchem.

- CN103304477A - Purification method of 8-hydroxyquinoline crude product - Google Patents.

- Preparative separation of quinolines by centrifugal partition chromatography with gradient elution - Horizon IRD.

- US4398916A - Process for purification of quinoline yellow - Google Patents.

- meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. reddit.com [reddit.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN103304477A - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Purification of Quinoline - Chempedia - LookChem [lookchem.com]

- 9. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 10. orgsyn.org [orgsyn.org]

Technical Support Center: Recrystallization of 7-Bromo-4-chloro-2-phenylquinoline

Welcome to the Technical Support Center for the purification of 7-Bromo-4-chloro-2-phenylquinoline. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical advice and troubleshooting for the critical final step of purification: recrystallization. Here, we move beyond simple protocols to explain the fundamental principles of solvent selection and provide a logical framework for overcoming common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in selecting a recrystallization solvent for 7-Bromo-4-chloro-2-phenylquinoline?

A1: The most critical factor is identifying a solvent (or solvent system) in which 7-Bromo-4-chloro-2-phenylquinoline exhibits high solubility at elevated temperatures and low solubility at room temperature or below. This temperature-dependent solubility differential is the driving force for crystal formation and purification. An ideal solvent will dissolve the compound completely when hot but allow for maximum recovery of pure crystals upon cooling.

Q2: My compound "oils out" instead of crystallizing. What does this mean and how can I fix it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystal lattice. This typically happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is supersaturated to a degree that precipitation occurs too rapidly for an ordered crystal lattice to form.[1] To resolve this, you can try several approaches:

-

Increase the solvent volume: Add more of the "good" solvent to the hot mixture to reduce the saturation level, then allow it to cool more slowly.[2]

-

Lower the temperature of dissolution: If possible, use a solvent with a lower boiling point.

-

Modify the solvent system: For mixed-solvent systems, adding a small amount of the "good" solvent to the hot, turbid solution until it becomes clear can help.[3]

-

Promote slow cooling: Insulate the flask to slow down the cooling process, giving molecules more time to align into a crystal lattice.[1]

Q3: I have very low recovery after recrystallization. What are the likely causes?

A3: Low recovery is a common issue and can often be attributed to one of the following:

-

Using too much solvent: This is the most frequent cause.[1] An excessive volume of solvent will keep a significant portion of your compound dissolved even at low temperatures. To remedy this, you can evaporate some of the solvent and attempt the crystallization again.[2]

-

The compound has significant solubility in the cold solvent: If the solubility differential between the hot and cold solvent is not large enough, product loss is inevitable. You may need to screen for a different solvent system.

-

Premature crystallization during hot filtration: If you performed a hot filtration to remove insoluble impurities, some product might have crystallized on the filter paper or in the funnel. Ensure your filtration apparatus is pre-heated.[4]

-

Washing with too much cold solvent: Washing the collected crystals is necessary to remove adhering mother liquor, but using an excessive volume can dissolve some of the product. Use a minimal amount of ice-cold solvent.

Q4: No crystals are forming, even after the solution has cooled to room temperature. What should I do?

A4: This indicates that the solution is not supersaturated, or that nucleation has not been initiated. Try the following techniques in order:

-